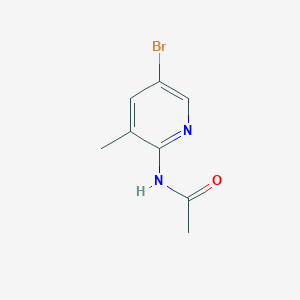

2-Acetylamino-5-bromo-3-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(5-bromo-3-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-3-7(9)4-10-8(5)11-6(2)12/h3-4H,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZDMVSJHVZHKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NC(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358543 | |

| Record name | 2-Acetylamino-5-bromo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142404-81-7 | |

| Record name | 2-Acetylamino-5-bromo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetylamino-5-bromo-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 2-Acetylamino-5-bromo-3-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Acetylamino-5-bromo-3-methylpyridine, a heterocyclic compound of interest in pharmaceutical and agrochemical research. This document summarizes key data in a structured format, details a relevant experimental protocol, and includes a visual representation of the synthetic workflow.

Core Physicochemical Data

The following table summarizes the available and predicted physicochemical properties of this compound. Experimental values are cited where available.

| Property | Value | Source |

| IUPAC Name | N-(5-bromo-3-methylpyridin-2-yl)acetamide | N/A |

| Synonyms | This compound, N-(5-bromo-3-methyl-2-pyridinyl)acetamide | [1] |

| CAS Number | 142404-81-7 | [1] |

| Molecular Formula | C8H9BrN2O | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 256 °C | [2] |

| Boiling Point | 356.3 ± 25.0 °C (Predicted) | N/A |

| Solubility | Soluble in acetonitrile and 1,4-dioxane/water mixtures. Precipitates from aqueous solutions. | [2] |

| pKa | 3.5 ± 0.1 (Predicted) | N/A |

| logP | 1.8 ± 0.3 (Predicted) | N/A |

Experimental Protocols

Synthesis of N-(5-bromo-3-methylpyridin-2-yl)acetamide

A detailed protocol for the synthesis of the title compound has been reported and is summarized below.[2]

Materials:

-

5-bromo-2-methylpyridin-3-amine

-

Acetic anhydride

-

Acetonitrile

-

Sulfuric acid (96%)

-

Deionized water

Procedure:

-

Under a nitrogen atmosphere, a solution of 5-bromo-2-methylpyridin-3-amine (2 g) and acetic anhydride (1.95 g) in acetonitrile (20 mL) is prepared in a suitable reaction vessel.

-

A few drops of 96% sulfuric acid are added to the stirred solution at 60 °C.

-

The reaction mixture is stirred for 30 minutes, with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is evaporated to remove the solvent and allowed to cool to room temperature.

-

Water is added dropwise to the cooled residue to induce precipitation of the product.

-

The mixture is stirred for approximately one hour at room temperature.

-

The solid product is collected by filtration.

-

The impure solid is washed with deionized water and subsequently dried in an oven.

This synthetic route provides a reliable method for obtaining N-(5-bromo-3-methylpyridin-2-yl)acetamide with a reported yield of 85%.[2]

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

References

N-(5-Bromo-3-methyl-2-pyridinyl)acetamide molecular structure and IUPAC name.

This technical guide provides a comprehensive overview of the molecular structure, IUPAC nomenclature, physicochemical properties, synthesis, and spectroscopic characterization of N-(5-Bromo-3-methyl-2-pyridinyl)acetamide. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Molecular Structure and IUPAC Name

IUPAC Name: N-(5-bromo-3-methylpyridin-2-yl)acetamide[1]

The molecular structure of N-(5-Bromo-3-methyl-2-pyridinyl)acetamide consists of a pyridine ring substituted with a bromine atom at the 5-position, a methyl group at the 3-position, and an acetamido group at the 2-position.

Physicochemical Properties

A summary of the key physicochemical properties of N-(5-Bromo-3-methyl-2-pyridinyl)acetamide is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉BrN₂O | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| CAS Number | 142404-81-7 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 111-115 °C | [1] |

| Boiling Point | 357.9 °C at 760 mmHg | [1] |

| XLogP3 | 1.4 | [1] |

| Topological Polar Surface Area | 42 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Experimental Protocol: Synthesis

A reported method for the synthesis of N-(5-Bromo-3-methyl-2-pyridinyl)acetamide involves the acetylation of 5-bromo-2-methylpyridin-3-amine.[2]

Materials and Reagents:

-

5-bromo-2-methylpyridin-3-amine

-

Acetic anhydride

-

Acetonitrile

-

Concentrated Sulfuric Acid (96%)

-

Water

Procedure:

-

In a suitable reaction vessel, a solution of 5-bromo-2-methylpyridin-3-amine (1 equivalent) and acetic anhydride (1 equivalent) in acetonitrile is prepared under a nitrogen atmosphere.[2]

-

A few drops of 96% sulfuric acid are added to the stirred solution at 60 °C.[2]

-

The reaction mixture is stirred for 30 minutes, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).[2]

-

Upon completion of the reaction, the solvent is removed by evaporation.[2]

-

The reaction mixture is allowed to cool to room temperature.[2]

-

Water is added dropwise to the cooled residue to induce the precipitation of the product.[2]

-

The resulting mixture is stirred for approximately one hour at room temperature.[2]

-

The precipitate is collected by filtration, washed with deionized water, and dried.[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of N-(5-Bromo-3-methyl-2-pyridinyl)acetamide.[2]

¹H-NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.8 | s | 1H | Pyridine-H |

| 7.38 | s | 1H | Pyridine-H |

| 2.6 | s | 3H | Methyl (CH₃) |

| 2.45 | s | 3H | Acetyl (COCH₃) |

¹³C-NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 169.1 | C=O (amide) |

| 150.0 | C (pyridine) |

| 147.2 | C (pyridine) |

| 127.9 | C (pyridine) |

| 112.3 | C (pyridine) |

| 24.1 | CH₃ (acetyl) |

| 16.5 | CH₃ (ring) |

Mass Spectrometry

| m/z | Ion |

| 229 | [M+H]⁺ |

| 207 | [M-CH₃]⁺ |

| 150 | [M-Br]⁺ |

References

Technical Guide: 2-Acetylamino-5-bromo-3-methylpyridine (CAS 142404-81-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for the chemical compound 2-Acetylamino-5-bromo-3-methylpyridine, identified by CAS number 142404-81-7. This document is intended for use by professionals in research, development, and manufacturing environments.

Chemical Identification and Properties

This compound is a substituted pyridine derivative. Its primary utility lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1] The presence of a bromine atom and an acetylamino group on the pyridine ring provides reactive sites for various chemical modifications.

Synonyms: N-(5-Bromo-3-methylpyridin-2-yl)acetamide, 2-acetamido-5-bromo-3-methylpyridine.

| Property | Value | Source |

| CAS Number | 142404-81-7 | Internal |

| Molecular Formula | C₈H₉BrN₂O | [2] |

| Molecular Weight | 229.07 g/mol | [2][3] |

| Appearance | Solid | [2] |

| Melting Point | 111-115 °C | [2] |

| Boiling Point | 357.9 °C at 760 mmHg | [2] |

| Purity | ≥97% | [2] |

Hazard Identification and Safety Precautions

This compound is classified as hazardous. Adherence to strict safety protocols is mandatory to prevent adverse health effects.

| Hazard Statement | Code | Description | Source |

| Harmful if swallowed | H302 | May cause harm if ingested. | [2] |

| Causes skin irritation | H315 | Contact with skin may cause irritation. | [2] |

| Causes serious eye irritation | H319 | Contact with eyes may cause serious irritation. | [2] |

| May cause respiratory irritation | H335 | Inhalation of dust may irritate the respiratory tract. | [2] |

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize exposure to dust and vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter if dust is generated.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

First-Aid Measures

In the event of exposure, immediate medical attention is crucial.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Handling and Storage

Proper handling and storage are essential to maintain the chemical's integrity and prevent accidents.

-

Handling: Avoid creating dust. Use non-sparking tools. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from oxidizing agents. Recommended storage temperature is 2-8°C.[2]

Experimental Applications

Below are representative experimental workflows for the synthesis of related compounds, illustrating the potential applications of this chemical's structural motifs.

Synthesis of N-(5-aryl-3-methylpyridin-2-yl)acetamide via Suzuki-Miyaura Coupling

This workflow demonstrates a typical Suzuki-Miyaura coupling reaction where a bromo-pyridine derivative is coupled with an arylboronic acid. This is a common application for compounds like this compound.

Conceptual Synthesis of this compound

This diagram illustrates a plausible synthetic route to the title compound, starting from 2-amino-3-methylpyridine.

Biological Activity and Signaling Pathways

Currently, there is no publicly available data on the specific biological activity or the signaling pathways directly modulated by this compound. Its primary role is as a synthetic intermediate. The biological activities of the final products synthesized from this compound are diverse and depend on the specific molecular modifications performed. It has been implicated as an intermediate in the development of drugs targeting central nervous system disorders.[3]

Due to the lack of specific biological data for this intermediate, a signaling pathway diagram cannot be provided at this time.

Disclaimer

This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Users should consult the SDS for this product before handling and use. The information provided is based on currently available data and is believed to be accurate, but no warranty, express or implied, is made. All users of this chemical should be adequately trained in chemical handling and safety procedures.

References

Synthesis pathway of 2-Acetylamino-5-bromo-3-methylpyridine from 2-amino-3-methylpyridine.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 2-Acetylamino-5-bromo-3-methylpyridine, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis commences from the readily available starting material, 2-amino-3-methylpyridine, and proceeds through a two-step sequence involving acetylation followed by regioselective bromination. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Synthesis Pathway Overview

The conversion of 2-amino-3-methylpyridine to this compound is efficiently achieved in two sequential synthetic steps:

-

Acetylation: The initial step involves the protection of the amino group of 2-amino-3-methylpyridine via acetylation to form the intermediate, 2-acetylamino-3-methylpyridine. This is a crucial step to moderate the activating effect of the amino group and to direct the subsequent bromination to the desired position.

-

Bromination: The acetylated intermediate undergoes electrophilic aromatic substitution with a suitable brominating agent to introduce a bromine atom at the 5-position of the pyridine ring, yielding the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 2-Acetylamino-3-methylpyridine

This procedure details the acetylation of 2-amino-3-methylpyridine using acetic anhydride.

Materials:

-

2-amino-3-methylpyridine

-

Acetic anhydride

-

Four-neck flask

-

Reflux condenser

-

Heating mantle

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Charge a four-neck flask with 2-amino-3-methylpyridine and acetic anhydride.

-

Heat the reaction mixture to reflux.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).[1]

-

Upon completion of the reaction, allow the reaction solution to cool to 20-25 °C before proceeding to the next step.[1]

Step 2: Synthesis of this compound

This protocol describes the bromination of the intermediate, 2-acetylamino-3-methylpyridine.

Materials:

-

2-acetylamino-3-methylpyridine (from Step 1)

-

Liquid bromine

-

Sodium hydroxide solution

-

Water

-

Filtration apparatus

-

Drying oven

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

To the cooled reaction solution from Step 1, add liquid bromine dropwise.

-

After the addition is complete, heat the reaction mixture to 50-60 °C and maintain for 2-3 hours.[1]

-

Add water to the reaction mixture until all solids are dissolved.[1]

-

Add a sodium hydroxide solution dropwise and continue the reaction for an additional 30 minutes.[1]

-

Perform vacuum filtration to collect the solid product, followed by drying and recrystallization to obtain 2-amino-3-methyl-5-bromopyridine.[1] Note: This patent describes the synthesis of the deacetylated bromo-compound. To obtain this compound, the final hydrolysis step with sodium hydroxide should be omitted and the product directly isolated after the bromination reaction.

Quantitative Data

| Step | Reactant(s) | Reagent(s) | Product | Yield | Reference |

| 1 | 2-amino-3-methylpyridine | Acetic anhydride | 2-acetylamino-3-methylpyridine | Not explicitly stated, but the process is described as a standard procedure. | [1] |

| 2 | 2-acetylamino-3-methylpyridine | Liquid Bromine, NaOH | 2-amino-3-methyl-5-bromopyridine* | Not explicitly stated for the acetylated product. | [1] |

*Note: The referenced patent proceeds to deacetylate the product. The yield for the direct isolation of this compound is not provided in this specific document. However, similar brominations of acetylated aminopyridines are known to proceed with good yields.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

References

The Pivotal Role of Substituted Pyridine Intermediates in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a simple yet versatile six-membered aromatic heterocycle, stands as a cornerstone in the landscape of modern medicinal chemistry. Its inherent physicochemical properties and amenability to chemical modification have established it as a "privileged scaffold," leading to its incorporation into a vast and diverse array of clinically successful drugs. This technical guide provides an in-depth exploration of the significance of substituted pyridine intermediates in the drug discovery and development process, offering a comprehensive overview of their synthesis, biological activities, and the signaling pathways they modulate.

The Physicochemical Advantage of the Pyridine Ring

The prevalence of the pyridine motif in FDA-approved drugs is a direct consequence of its advantageous physicochemical properties, which favorably influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] The nitrogen atom within the ring imparts a unique set of characteristics that medicinal chemists leverage to fine-tune drug candidates.

Key properties include:

-

Basicity: The nitrogen atom's lone pair of electrons confers basicity (pKa of the pyridinium ion is approximately 5.25), allowing for salt formation to enhance aqueous solubility and improve drug formulation.[1]

-

Hydrogen Bonding: The nitrogen acts as a hydrogen bond acceptor, a critical interaction for high-affinity binding to biological targets like enzymes and receptors.[1]

-

Aromaticity and π-π Interactions: The aromatic nature of the pyridine ring facilitates π-π stacking interactions with aromatic amino acid residues in protein binding pockets, contributing to target affinity.[1]

-

Dipole Moment: The electronegative nitrogen atom creates a dipole moment, influencing the molecule's polarity and its interactions with biological macromolecules.[1]

-

Metabolic Stability: The pyridine ring is generally more resistant to metabolic degradation compared to a phenyl ring, often leading to improved pharmacokinetic profiles.[1]

-

Bioisosterism: The pyridine ring is frequently employed as a bioisostere for a phenyl ring. This substitution can modulate potency, selectivity, and physicochemical properties while maintaining a similar molecular shape and size.[1][2]

Therapeutic Applications of Substituted Pyridines

The versatility of the pyridine scaffold is reflected in the broad spectrum of therapeutic areas where pyridine-containing drugs have made a significant impact. These include oncology, infectious diseases, inflammation, and cardiovascular conditions.[1][3]

Anticancer Agents

A significant number of pyridine-based drugs are protein kinase inhibitors, which have revolutionized cancer therapy.[1][4] By interfering with the signaling cascades that drive cell proliferation and survival, these targeted therapies offer improved efficacy and reduced side effects compared to traditional chemotherapy.

Antibacterial and Antiviral Agents

The pyridine nucleus is a key component in numerous antimicrobial and antiviral drugs.[1][5] Isoniazid, a simple pyridine derivative, remains a cornerstone of tuberculosis treatment.[1] In the realm of antiviral therapy, delavirdine, a non-nucleoside reverse transcriptase inhibitor containing a pyridine ring, has been used in the treatment of HIV/AIDS.[6]

Anti-inflammatory Drugs

Substituted pyridines are also found in drugs targeting inflammatory pathways. Piroxicam, a non-steroidal anti-inflammatory drug (NSAID), incorporates a pyridine ring in its structure.[6] Furthermore, certain pyridine derivatives have been shown to inhibit p38 MAPK, a key kinase in the production of pro-inflammatory cytokines.[4]

Cardiovascular Drugs

Dihydropyridine calcium channel blockers, such as nifedipine and amlodipine, are widely used to treat hypertension and angina.[1] These drugs feature a dihydropyridine ring, a reduced form of the pyridine scaffold.

Quantitative Data on Pyridine-Based Drugs

To illustrate the potent and diverse biological activities of substituted pyridine derivatives, the following tables summarize key quantitative data for a selection of compounds across different therapeutic targets.

Table 1: Kinase Inhibitory Activity of Pyridine Derivatives

| Compound/Drug | Target Kinase | IC50 / Ki | Reference |

| Pyrazolopyridine 4 | CDK2/cyclin A2 | IC50: 0.24 µM | [1] |

| Sorafenib | VEGFR-2 | IC50: 0.09 µM | [7] |

| Pyridine-urea 8e | VEGFR-2 | IC50: 3.93 µM | [7] |

| Aminopyridine 26 | VRK1 | IC50: 150 nM | [4][8] |

| Frag-1 | Pim-1 | IC50: 1.3 µM | [9] |

| Frag-2 | Pim-1 | IC50: 0.2 µM | [9] |

| Compound 12 | PIM-1 | IC50: 14.3 nM | [10] |

Table 2: Cholinesterase Inhibitory Activity of Pyridine Derivatives

| Compound | Target Enzyme | Ki | Reference |

| Pyridine-dicarboxamide 6h | Acetylcholinesterase | 0.22 µM | [2] |

| Pyridine-dicarboxamide 6i | Acetylcholinesterase | 0.24 µM | [2] |

| Pyridine-dicarboxamide 6k | Acetylcholinesterase | 0.22 µM | [2] |

| Pyridine-dicarboxamide 6n | Acetylcholinesterase | 0.21 µM | [2] |

Table 3: Antiproliferative Activity of Pyridine Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC50 | Reference |

| Pyrazolopyridine 2g | HepG2 | GI50: 0.01 µM | [11] |

| Pyridine-quinoline hybrid 12 | MCF-7 | IC50: 0.5 µM | [10] |

| Pyridine-quinoline hybrid 12 | HepG2 | IC50: 5.27 µM | [10] |

Key Signaling Pathways Modulated by Pyridine-Containing Drugs

The therapeutic effects of many pyridine-based drugs are achieved through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[12][13] Dysregulation of this pathway is a hallmark of cancer. Several pyridine-containing kinase inhibitors, such as Sorafenib, target VEGFR-2 to inhibit tumor growth.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[9][14] Inhibition of this pathway is a therapeutic strategy for various inflammatory diseases.

CDK2/Cyclin A Signaling Pathway

Cyclin-dependent kinase 2 (CDK2) and its regulatory partner Cyclin A are crucial for the progression of the cell cycle, particularly through the S phase.[15][16] Inhibitors of CDK2 are being investigated as potential anticancer agents due to their ability to halt cell proliferation.

Experimental Protocols

The discovery and development of novel pyridine-based drugs rely on a suite of robust experimental methodologies, from chemical synthesis to biological evaluation.

General Synthesis of a Pyrazolopyridine Derivative

This protocol describes a general method for the synthesis of pyrazolo[4,3-b]pyridines from readily available 2-chloro-3-nitropyridines.[17][18]

Step 1: Synthesis of Pyridinyl Keto Esters

-

To a solution of a 2-chloro-3-nitropyridine derivative in a suitable solvent (e.g., DMF), add a β-keto ester (e.g., ethyl acetoacetate) and a base (e.g., K2CO3).

-

Heat the reaction mixture (e.g., at 60 °C) and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pyridinyl keto ester.

Step 2: One-Pot Azo-Coupling and Cyclization

-

Dissolve the pyridinyl keto ester in a suitable solvent (e.g., ethanol) and add a base (e.g., pyridine).

-

To this solution, add an arenediazonium tosylate and stir at room temperature.

-

After the azo-coupling is complete (monitored by TLC), add a secondary amine (e.g., pyrrolidine) to facilitate cyclization.

-

Heat the reaction mixture (e.g., at 40 °C) until the cyclization is complete.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the desired pyrazolo[4,3-b]pyridine derivative.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol outlines a general procedure for determining the in vitro inhibitory potency of a compound against VEGFR-2 kinase using a luminescence-based assay.[1][19][20]

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a 96-well plate, add the test compound dilutions, VEGFR-2 kinase, and substrate.

-

Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubate the plate at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

This protocol describes a method to assess the effect of a compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).[1]

Materials:

-

HUVECs

-

Cell culture medium and supplements

-

VEGF-A

-

Test compound

-

96-well cell culture plates

-

MTT or similar cell viability reagent

-

Plate reader

Procedure:

-

Seed HUVECs in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound in the presence of VEGF-A to stimulate proliferation.

-

Incubate the cells for a suitable period (e.g., 48-72 hours).

-

Add the MTT reagent to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell proliferation inhibition and determine the GI50 (concentration for 50% growth inhibition).

Experimental Workflow for Pyridine-Based Drug Discovery

The discovery of a new pyridine-based drug typically follows a structured workflow, from initial hit identification to lead optimization and preclinical development.

Conclusion

Substituted pyridine intermediates are undeniably a cornerstone of modern drug discovery. Their inherent physicochemical properties, coupled with their synthetic tractability, provide medicinal chemists with a powerful toolkit to design and develop novel therapeutics. The continued exploration of the vast chemical space accessible through substituted pyridines, guided by a deep understanding of their interactions with biological targets and signaling pathways, promises to deliver the next generation of innovative medicines to address unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. [PDF] Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. media.cellsignal.com [media.cellsignal.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 14. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 17. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. benchchem.com [benchchem.com]

The Ascendant Therapeutic Potential of Brominated Pyridine Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a fundamental motif in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The strategic incorporation of bromine atoms onto this versatile heterocycle can profoundly influence its physicochemical properties, thereby modulating its pharmacokinetic profile and biological activity. This technical guide provides a comprehensive review of the burgeoning research into the biological activities of brominated pyridine scaffolds, with a particular focus on their anticancer, antimicrobial, and potential neurological effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways and experimental workflows to facilitate further research and drug development in this promising area.

Anticancer Activity of Brominated Pyridines

Brominated pyridine derivatives have emerged as a promising class of compounds in oncological research, with numerous studies documenting their cytotoxic effects against a variety of cancer cell lines.[1] The introduction of a bromine atom can enhance the lipophilicity of the pyridine scaffold, potentially improving cell membrane permeability and interaction with intracellular targets.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer efficacy of selected brominated pyridine compounds, as measured by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 1,1'-(1,3-phenylenebis(methylene))bis(2-aminopyridinium bromide) | A549 (Lung Carcinoma) | 11.25 ± 0.01 (72h) | [2] |

| Dimeric Pyridinium Bromide 2 | MDA-MB-231 (Breast Cancer) | 28.35 ± 0.03 (72h) | [2] |

| Pyridine-bridged Combretastatin Analogue 4h | Various human cancer cell lines | Comparable to Combretastatin-A4 | [2][3] |

| Pyridine-bridged Combretastatin Analogue 4s | Various human cancer cell lines | Comparable to Combretastatin-A4 | [2][3] |

| Pyridine-bridged Combretastatin Analogue 4t | Various human cancer cell lines | Comparable to Combretastatin-A4 | [2][3] |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver Cancer) | 4.5 ± 0.3 | |

| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | HepG2 (Liver Cancer) | 7.5 ± 0.1 | |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | MCF-7 (Breast Cancer) | 6.3 ± 0.4 | |

| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | MCF-7 (Breast Cancer) | 16 ± 1.7 | |

| Pyridine-urea derivative 8e | MCF-7 (Breast Cancer) | 0.22 (48h), 0.11 (72h) | [4] |

| Pyridine-urea derivative 8n | MCF-7 (Breast Cancer) | 1.88 (48h), 0.80 (72h) | [4] |

| 6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine 3h | MCF-7, BT-474 (Breast Cancer) | Prominent Activity | [5] |

| 6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine 3j | MCF-7, BT-474 (Breast Cancer) | Prominent Activity | [5] |

Antimicrobial Activity of Brominated Pyridines

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Brominated pyridines have demonstrated significant activity against a spectrum of pathogenic bacteria and fungi.[2] The bromine substituent can contribute to the disruption of microbial cell membranes or interfere with essential enzymatic processes.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for several brominated pyridine derivatives against various microorganisms.

| Compound Class/Derivative | Microorganism(s) | MIC (µg/mL) | Reference |

| 1-Alkyl-2-(4-pyridyl)pyridinium bromides (C11-C16 alkyl chains) | Staphylococcus aureus | Most active in the series (specific value not provided) | [2] |

| Pyridine derivatives from 4-bromo acetophenone | E. coli, B. mycoides, C. albicans | As low as < 4.8 | [2][6] |

| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivative 2 | Bacillus cereus | 70 | [7] |

| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivative 2 | Escherichia coli | 315 | [7] |

| 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine 3b | Various Bacteria | Prominent Activity | [5] |

| 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine 3k | Various Bacteria | Prominent Activity | [5] |

| 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine 3f | Various Bacteria and Fungi | Prominent Activity | [5] |

| 4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide (3d) | Staphylococcus aureus | 4 | [8] |

Potential Neurological Effects of Brominated Pyridines

While research specifically focused on the neurological effects of brominated pyridines is still in its nascent stages, the broader classes of brominated compounds and pyridine derivatives have been investigated for their interactions with the nervous system. Some pyridine derivatives exhibit a range of neurotropic activities, including anticonvulsant, anxiolytic, and antidepressant effects.[9][10] Conversely, certain brominated compounds, such as some flame retardants, have been associated with neurotoxicity.[11] This suggests that brominated pyridines could possess a spectrum of neurological activities, warranting further investigation to elucidate their specific effects on the central and peripheral nervous systems.

Experimental Protocols

A thorough understanding of the methodologies employed to synthesize and evaluate the biological activities of brominated pyridines is essential for the replication and advancement of current research.

Synthesis of Brominated Pyridine Scaffolds

General Procedure for Bromination of Pyridines:

The synthesis of brominated pyridines can be achieved through various methods, often involving electrophilic substitution. A common approach is the direct bromination of a pyridine derivative.

-

Example: Synthesis of 2-Amino-5-bromopyridine

-

Dissolve 2-aminopyridine in glacial acetic acid.

-

Cool the solution to below 20°C in an ice bath.

-

Add a solution of bromine in acetic acid dropwise with vigorous stirring over a period of 1 hour, maintaining the temperature below 20°C.

-

After the addition is complete, continue stirring for an additional 2 hours.

-

Pour the reaction mixture into a solution of sodium hydroxide to neutralize the acid.

-

The precipitated product is then filtered, washed with water, and dried.

-

-

Example: Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

-

A mixture of 5-bromopyridine-2,3-diamine and benzaldehyde is refluxed in a suitable solvent such as ethanol or dimethylformamide.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed, and recrystallized to yield the desired compound.[5][7]

-

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the brominated pyridine compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 540-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: Perform a two-fold serial dilution of the brominated pyridine compound in the broth within a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Neurotoxicity and Neuroprotection Assays

-

Cell Viability (MTT Assay): This assay, as described for anticancer activity, can be adapted for neuronal cell lines (e.g., SH-SY5Y) to assess the general cytotoxicity of the compounds.[1]

-

Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[1]

-

Neuroprotective Activity Assessment:

-

Culture neuronal cells (e.g., SH-SY5Y) and treat them with the brominated pyridine derivatives for a specified pre-incubation period.

-

Induce neurotoxicity using a known neurotoxic agent (e.g., rotenone/oligomycin for oxidative stress, okadaic acid for tau hyperphosphorylation, or high potassium for calcium overload).[12]

-

Co-incubate the cells with the brominated pyridine compound and the neurotoxic stimulus.

-

Assess cell viability using methods like the MTT assay to determine if the compound can protect the cells from the induced damage.[12]

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key concepts.

Conclusion

Brominated pyridine scaffolds represent a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. The existing data clearly indicates their potential as anticancer and antimicrobial agents. While their neurological effects are less defined, the known activities of related compounds suggest that this is a critical area for future research. The continued exploration of structure-activity relationships, coupled with mechanistic studies, will be instrumental in unlocking the full therapeutic potential of this promising class of molecules. This technical guide serves as a foundational resource for researchers dedicated to advancing the development of drugs based on the brominated pyridine scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Potential Applications of N-(5-Bromo-3-methyl-2-pyridinyl)acetamide in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Bromo-3-methyl-2-pyridinyl)acetamide is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry. Its unique structural features, particularly the presence of a bromine atom on the pyridine ring, make it a valuable intermediate for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth overview of the potential applications of N-(5-Bromo-3-methyl-2-pyridinyl)acetamide in drug discovery and development, with a focus on its synthesis, potential therapeutic applications, and relevant experimental protocols.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. The introduction of a bromine atom, as in N-(5-Bromo-3-methyl-2-pyridinyl)acetamide, provides a reactive handle for various cross-coupling reactions, enabling the exploration of a broad chemical space. This allows for the systematic modification of the core structure to optimize pharmacological properties and develop novel therapeutic agents. Research has indicated the potential of derivatives of this compound in oncology, neurology, and inflammatory diseases.

Physicochemical Properties

A summary of the key physicochemical properties of N-(5-Bromo-3-methyl-2-pyridinyl)acetamide is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₉BrN₂O | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 111-115 °C | [1] |

| Boiling Point | 357.9 °C at 760 mmHg | [1] |

| XLogP3 | 1.4 | [1] |

Synthesis

A reliable method for the synthesis of N-(5-Bromo-3-methyl-2-pyridinyl)acetamide has been reported, starting from commercially available 5-bromo-2-methylpyridin-3-amine.[2]

Experimental Protocol: Synthesis of N-(5-Bromo-3-methyl-2-pyridinyl)acetamide[2]

Materials:

-

5-bromo-2-methylpyridin-3-amine

-

Acetic anhydride

-

Acetonitrile

-

Sulfuric acid (96%)

-

Water

Procedure:

-

Under a nitrogen atmosphere, dissolve 5-bromo-2-methylpyridin-3-amine (2 g) in acetonitrile (20 mL) in a reaction flask.

-

Add acetic anhydride (1.95 g) to the solution.

-

Stir the mixture at 60 °C and add a few drops of 96% sulfuric acid.

-

Continue stirring for 30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, evaporate the solvent under reduced pressure.

-

Allow the residue to cool to room temperature.

-

Add water dropwise to the cooled residue to induce precipitation.

-

Stir the resulting mixture for approximately one hour at room temperature.

-

Collect the precipitate by filtration to obtain N-(5-Bromo-3-methyl-2-pyridinyl)acetamide.

Potential Therapeutic Applications

The core structure of N-(5-Bromo-3-methyl-2-pyridinyl)acetamide serves as a versatile scaffold for the development of compounds with a range of therapeutic activities.

Anticancer Activity

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 2-(substituted phenoxy) acetamide derivatives | MCF-7 (Breast Cancer) | Not specified, but showed activity | [1] |

| 2-(substituted phenoxy) acetamide derivatives | SK-N-SH (Neuroblastoma) | Not specified, but showed activity | [1] |

| N-(1,3-benzothiazol-2-yl)acetamide derivatives | A549 (Lung Cancer) | < 3.9 µg/mL | [4] |

| N-(1,3-benzothiazol-2-yl)acetamide derivatives | A2780 (Ovarian Cancer) | logIC50-mM was -4.651 | [5] |

| N-(1,3-benzothiazol-2-yl)acetamide derivatives | 518A2 (Melanoma) | logIC50-mM was -4.899 | [5] |

| Thiazolidine-2,4-dione acetamide derivatives | MCF-7 (Breast Cancer) | 7.78 - 8.15 | [6] |

| Thiazolidine-2,4-dione acetamide derivatives | HCT116 (Colon Cancer) | 5.77 - 7.11 | [6] |

| Thiazolidine-2,4-dione acetamide derivatives | HepG2 (Liver Cancer) | 8.82 - 8.99 | [6] |

| Bromo-substituted benzofurans | A549 (Lung Cancer) | 3.5 - 6.3 | [3] |

| Bromo-substituted benzofurans | HepG2 (Liver Cancer) | 3.8 - 11 | [3] |

| Bromo-substituted benzofurans | SW620 (Colon Cancer) | 10.8 | [3] |

Neurological Disorders

Compounds targeting enzymes and receptors in the central nervous system are crucial for the treatment of neurological disorders.[7][8] Acetamide derivatives have been explored for their potential to modulate neurodegenerative processes. The structural flexibility of the N-(5-Bromo-3-methyl-2-pyridinyl)acetamide core allows for the design of molecules that can cross the blood-brain barrier and interact with specific neurological targets.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Acetamide derivatives have been investigated for their anti-inflammatory properties.[9][10][11] The development of novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing area of research. The N-(5-Bromo-3-methyl-2-pyridinyl)acetamide scaffold can be utilized to generate new chemical entities with potential anti-inflammatory activity. Table 3 lists the anti-inflammatory activity of some acetamide derivatives.

| Compound Class | Assay | IC50 | Reference |

| Diarylpyrazole acetamide derivatives | COX-2 Inhibition | 0.023–0.125 µM | [11] |

| Benzophenones with pyrazole pharmacophores | COX-1 Inhibition | 11.18 µM | [10] |

| Benzophenones with pyrazole pharmacophores | COX-2 Inhibition | 0.10 µM | [10] |

| Isonicotinoyl motif derivatives | In vitro anti-inflammatory | 1.42 ± 0.1 µg/mL | [11] |

Experimental Protocols for Biological Evaluation

The following are generalized protocols that can be adapted to evaluate the biological activity of N-(5-Bromo-3-methyl-2-pyridinyl)acetamide and its derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic (cell-killing) potential of a compound against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HepG2)

-

Complete cell culture medium

-

N-(5-Bromo-3-methyl-2-pyridinyl)acetamide or its derivatives

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase enzyme.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer

-

Test compound

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in the appropriate buffer.

-

Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound.

-

Initiate Reaction: Add ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Generation: Add the ADP-Glo™ reagent to stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and diversification of N-(5-Bromo-3-methyl-2-pyridinyl)acetamide derivatives.

Caption: Synthetic and diversification workflow for N-(5-Bromo-3-methyl-2-pyridinyl)acetamide.

Generalized Kinase Signaling Pathway

The following diagram depicts a simplified kinase signaling pathway, a common target for anticancer drugs derived from scaffolds like N-(5-Bromo-3-methyl-2-pyridinyl)acetamide.

Caption: Generalized kinase signaling pathway and point of inhibition.

Conclusion

N-(5-Bromo-3-methyl-2-pyridinyl)acetamide is a promising and versatile building block in medicinal chemistry. Its amenability to chemical modification, particularly through palladium-catalyzed cross-coupling reactions, provides a robust platform for the generation of diverse compound libraries. The potential for these derivatives to exhibit potent anticancer, neurological, and anti-inflammatory activities warrants further investigation. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the exploration of this chemical scaffold for the discovery and development of novel therapeutic agents.

References

- 1. N-(5-Bromo-3-methylpyridin-2-yl)acetamide | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking New Therapeutic Frontiers: A Technical Guide to Functionalized Pyridine Building Blocks in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a simple yet versatile nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry. Its unique physicochemical properties have cemented its status as a "privileged scaffold," consistently incorporated into a vast array of FDA-approved drugs. This in-depth technical guide explores the discovery of novel therapeutic agents using functionalized pyridine building blocks, with a focus on their application as kinase inhibitors in oncology. We will delve into the synthesis of these key building blocks, their biological activities, the signaling pathways they modulate, and the experimental protocols used in their evaluation.

The Pyridine Scaffold: A Privileged Player in Medicinal Chemistry

The prevalence of the pyridine motif in successful therapeutic agents is no coincidence. Its inherent properties offer significant advantages in drug design:

-

Modulation of Physicochemical Properties: The nitrogen atom in the pyridine ring imparts basicity, enhances water solubility, and provides a hydrogen bond acceptor site, all of which are crucial for optimizing a drug's pharmacokinetic profile.[1][2]

-

Structural Versatility: The pyridine ring can be readily functionalized at multiple positions, allowing for fine-tuning of a molecule's shape, electronics, and interactions with its biological target.[3]

-

Bioisosteric Replacement: Pyridine is often used as a bioisostere for a phenyl ring, a substitution that can lead to improved potency, selectivity, and metabolic stability.[2]

These attributes have led to the development of pyridine-containing drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[4][5]

Featured Pyridine Building Blocks: Imidazo[1,2-a]pyridines and Pyrazolopyridines

This guide will focus on two prominent classes of fused pyridine heterocycles that have recently emerged as powerful scaffolds for the development of novel kinase inhibitors:

-

Imidazo[1,2-a]pyridines: This bicyclic system has demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[6] Several compounds based on this scaffold have shown potent inhibition of key kinases involved in cancer progression.

-

Pyrazolopyridines: As bioisosteres of purines, pyrazolopyridines are well-suited to target the ATP-binding site of kinases.[7] This has led to the discovery of highly selective and potent inhibitors of various kinases implicated in oncology.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for representative novel therapeutic agents derived from imidazo[1,2-a]pyridine and pyrazolopyridine building blocks, highlighting their cytotoxic and kinase inhibitory activities.

Table 1: Cytotoxic Activity of Novel Pyridine-Based Therapeutic Agents

| Compound Class | Compound Name/ID | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazo[1,2-a]pyridine | Compound 1 | A549 (Lung) | 0.85 | |

| HCT116 (Colon) | 0.73 | |||

| Compound 2 | MCF-7 (Breast) | 1.2 | ||

| PC-3 (Prostate) | 2.5 | |||

| Pyrazolopyridine | Compound 3 (c-Met Inhibitor) | EBC-1 (Lung) | 0.05 | [8] |

| GTL-16 (Gastric) | 0.03 | [8] | ||

| Compound 4 (PIM-1 Inhibitor) | MV-4-11 (Leukemia) | 0.12 | [8] | |

| MOLM-13 (Leukemia) | 0.25 | [8] |

Table 2: Kinase Inhibitory Activity of Novel Pyridine-Based Therapeutic Agents

| Compound Class | Compound Name/ID | Target Kinase | IC50 (nM) | Ki (nM) | EC50 (nM) | Reference |

| Imidazo[1,2-a]pyridine | Compound 5 | PIM-1 | 15 | - | - | [9] |

| Compound 6 | Aurora A | 25 | - | - | ||

| Pyrazolopyridine | Compound 7 | c-Met | 1.8 | - | - | [8] |

| Compound 8 | PIM-1 | 10 | 2.1 | 50 | [8] | |

| PIM-2 | 25 | - | - | [8] | ||

| PIM-3 | 18 | - | - | [8] |

Table 3: Pharmacokinetic Properties of Representative Pyridine-Based Compounds

| Compound Class | Compound ID | Species | Clearance (mL/min/kg) | Half-life (t½, h) | Bioavailability (%) | Reference |

| Imidazo[1,2-a]pyridine | Compound 9 | Mouse | 15.2 | 2.1 | 45 | [10] |

| Rat | 10.8 | 3.5 | 60 | [10] | ||

| Pyrazolopyridine | Compound 10 | Mouse | 20.5 | 1.8 | 30 | [8] |

| Dog | 8.2 | 4.2 | 75 |

Key Signaling Pathways in Cancer Modulated by Pyridine-Based Inhibitors

Many novel pyridine-based therapeutic agents exert their anticancer effects by inhibiting specific protein kinases that are aberrantly activated in cancer cells. Below are diagrams of key signaling pathways targeted by these compounds.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met axis is implicated in the development and progression of numerous cancers.[1][11]

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that is overexpressed in many cancers and plays a critical role in cell survival and proliferation by phosphorylating a variety of downstream targets.[12]

Aurora Kinase A Signaling Pathway

Aurora Kinase A (AURKA) is a key regulator of mitosis, and its overexpression is frequently observed in various cancers, leading to genomic instability and tumor progression.[13]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key pyridine building block and a standard biological assay for evaluating the cytotoxic effects of the resulting compounds.

Synthesis of 2,3-Diarylimidazo[1,2-a]pyridines

This protocol describes a general procedure for the synthesis of 2,3-diarylimidazo[1,2-a]pyridine derivatives, a common scaffold for novel therapeutic agents.

Materials:

-

2-Aminopyridine derivative

-

α-Bromoketone derivative

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol (EtOH)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a solution of the 2-aminopyridine derivative (1.0 eq) in ethanol, add the α-bromoketone derivative (1.1 eq).

-

Add sodium bicarbonate (2.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2,3-diarylimidazo[1,2-a]pyridine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom sterile culture plates

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Drug Discovery Workflow

The discovery of novel therapeutic agents from functionalized pyridine building blocks follows a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.

Conclusion

Functionalized pyridine building blocks continue to be a rich source for the discovery of novel therapeutic agents. Their inherent structural and physicochemical advantages, coupled with the power of modern synthetic and screening technologies, have enabled the development of highly potent and selective drug candidates, particularly in the field of oncology. The imidazo[1,2-a]pyridine and pyrazolopyridine scaffolds, as highlighted in this guide, exemplify the potential of this versatile heterocycle. As our understanding of the molecular drivers of disease deepens, the rational design and synthesis of novel pyridine-based compounds will undoubtedly lead to the next generation of innovative medicines.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [ouci.dntb.gov.ua]

- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]

- 10. Aurora kinase B - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2-Acetylamino-5-bromo-3-methylpyridine: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 2-Acetylamino-5-bromo-3-methylpyridine, a key intermediate in pharmaceutical and agrochemical research.[1] While specific quantitative solubility data in common organic solvents is not extensively documented in publicly available literature, this document provides researchers, scientists, and drug development professionals with a foundational understanding of its physicochemical properties and a detailed experimental framework for determining its solubility profile. Understanding solubility is a critical first step in formulation development, ensuring optimal delivery and bioavailability of active pharmaceutical ingredients (APIs).[2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is essential for predicting its solubility behavior. This compound, also known as N-(5-Bromo-3-methyl-2-pyridinyl)acetamide, is an off-white powder.[1] Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 142404-81-7 | [1][3] |

| Molecular Formula | C₈H₉BrN₂O | [1] |

| Molecular Weight | 229.08 g/mol | [1] |

| Melting Point | 109-117 °C | [1] |

| Appearance | Off-white powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Synonyms | N-(5-Bromo-3-methyl-2-pyridinyl)acetylamide | [1] |

The presence of both a polar acetylamino group and a pyridine ring, combined with a nonpolar methyl group and a bromine atom, suggests a nuanced solubility profile across solvents of varying polarities. The pyridine nitrogen provides a site for hydrogen bonding, which may enhance solubility in protic solvents.

Experimental Protocol for Determining Thermodynamic Solubility

The following is a detailed methodology for determining the thermodynamic (or equilibrium) solubility of this compound in various organic solvents. This protocol is based on the widely accepted shake-flask method, which is considered a reliable technique for solubility measurement.[4]

Materials and Equipment

-

This compound (purity ≥ 98%)

-

A selection of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane) of analytical grade

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the respective solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound. High-performance liquid chromatography (HPLC) is often preferred as it can distinguish the analyte from any potential impurities or degradation products.[4]

-

-

Data Calculation:

-

Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L, by taking into account the dilution factor.

-

Data Presentation: A Template for Solubility Profiling

To facilitate a systematic comparison of the solubility of this compound, the following table template is provided for recording experimental data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Ethanol | ||||

| Methanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Toluene | ||||

| Hexane | ||||

| Other |

Visualization of Experimental Workflow

The logical flow of the solubility determination experiment is illustrated in the diagram below.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with N-(5-Bromo-3-methyl-2-pyridinyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or its ester, is particularly valuable in the synthesis of biaryl and hetero-biaryl scaffolds.[3][4] These structural motifs are prevalent in a vast array of pharmaceuticals and functional materials, making the Suzuki-Miyaura coupling an indispensable tool in drug discovery and development.[4][5]

This document provides a detailed standard protocol for the Suzuki-Miyaura coupling of N-(5-Bromo-3-methyl-2-pyridinyl)acetamide with various aryl and heteroaryl boronic acids. The presence of the acetamido group and the nitrogen atom within the pyridine ring can influence the reactivity of the substrate, necessitating carefully optimized conditions for successful coupling.[6][7] The protocols and data presented herein offer a robust starting point for researchers engaged in the synthesis of novel substituted 3-methyl-2-acetamidopyridine derivatives.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6] The cycle begins with the oxidative addition of the aryl halide, in this case, N-(5-Bromo-3-methyl-2-pyridinyl)acetamide, to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by a base.[2][8] The final step is reductive elimination, which results in the formation of the desired carbon-carbon bond and regeneration of the catalytically active Pd(0) species.[4][9]

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical conditions and reported yields for the Suzuki-Miyaura coupling of a structurally similar substrate, N-[5-bromo-2-methylpyridine-3-yl]acetamide, with various arylboronic acids.[10] This data can serve as a valuable guide for optimizing the reaction with N-(5-Bromo-3-methyl-2-pyridinyl)acetamide.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15+ | Moderate to Good |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15+ | Moderate to Good |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15+ | Moderate to Good |

| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15+ | Moderate to Good |

| 5 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15+ | Moderate to Good |

Data extracted from a study on a structurally similar isomer, N-[5-bromo-2-methylpyridine-3-yl]acetamide, which is expected to have comparable reactivity.[10]

Experimental Protocols

This section provides a detailed, step-by-step procedure for the Suzuki-Miyaura coupling of N-(5-Bromo-3-methyl-2-pyridinyl)acetamide.

Materials and Reagents

-

N-(5-Bromo-3-methyl-2-pyridinyl)acetamide (1.0 equivalent)

-

Aryl/Heteroaryl boronic acid (1.2 - 1.5 equivalents)

-